6-(Dimethylamino)hexanoic acid

Descripción general

Descripción

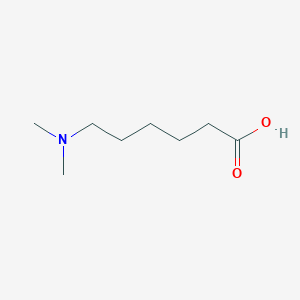

6-(Dimethylamino)hexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of hexanoic acid, where a dimethylamino group is attached to the sixth carbon atom of the hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine. One common method is the reductive amination of hexanoic acid using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Análisis De Reacciones Químicas

Esterification Reactions

Esterification of the carboxylic acid group with amino alcohols demonstrates versatility. Key findings from kinetic studies include:

Table 1: Esterification Conditions and Yields

| Alcohol Reactant | Catalyst | Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|

| 2-(N,N-Dimethylamino)ethanol | None | 130 | 5–7 | 70–75 |

| 3-Hydroxy-1-methylpiperidine | Metallic Na | 130 | 5–7 | 70–75 |

| 2-(N,N-Dimethylamino)-2-methyl-1-propanol | Metallic Na | 130 | 5–7 | 70–75 |

-

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon. Metallic sodium accelerates the reaction by deprotonating the alcohol .

-

Key Observation : Acid catalysts (e.g., p-TsOH) increase reaction rates in non-amino systems, but they show no effect in dimethylamino-substituted alcohols due to competing protonation of the amino group .

Nucleophilic Substitution

The dimethylamino group participates in C–N bond-forming reactions under specific conditions:

Reaction Scheme :

6-(Dimethylamino)hexanoic acid → Ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate → C–N coupling with pyrrolidin-2-one

Conditions :

-

Catalyst : Copper(I) oxide (Cu₂O, 25 mol%)

-

Solvent : Dry DMF

-

Temperature : Reflux under argon

-

Product : Ethyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoate (yield: 65–70%) .

Key Findings :

-

The reaction requires anhydrous conditions to prevent hydrolysis of intermediates.

-

Cu₂O facilitates oxidative coupling, enabling the formation of stable pyrrolidinone derivatives .

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Product : Oxidative cleavage yields shorter-chain carboxylic acids (e.g., pentanedioic acid derivatives) .

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Product : Reduction of the carboxylic acid group generates 6-(dimethylamino)hexanol, a precursor for surfactants .

Comparative Reaction Kinetics

Table 2: Rate Constants for Esterification

| System | Rate Constant (×10⁻⁵ s⁻¹) |

|---|---|

| Un catalyzed | 0.67 |

| With 1 mol-% p-TsOH | 4.5 |

| With 2.5 mol-% p-TsOH | 13.8 |

Aplicaciones Científicas De Investigación

Pharmaceuticals

6-(Dimethylamino)hexanoic acid has been investigated for its potential therapeutic applications. It acts as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

Key Findings :

- Mechanism of Action : The compound interacts with neurotransmitter systems, potentially modulating synaptic transmission and influencing neuroplasticity.

- Case Study : In a study examining the efficacy of related compounds, this compound demonstrated neuroprotective effects in vitro, suggesting its utility in treating neurodegenerative diseases .

Biochemistry

This compound plays a crucial role in biochemical research, particularly in protein synthesis and modification.

Applications :

- Peptide Synthesis : It is used as a building block for synthesizing peptides with specific modifications, enhancing their stability and bioactivity .

- Fragmentation Control : Research indicates that the positioning of the dimethylamino group can influence peptide fragmentation patterns during mass spectrometry analysis .

Agriculture

This compound is being explored for its potential use in agricultural applications, particularly as a biostimulant.

Research Insights :

- Studies have shown that it can enhance plant growth and resistance to stress by modulating metabolic pathways involved in plant defense mechanisms .

| Application | Effect | Reference |

|---|---|---|

| Plant Growth Promotion | Increased biomass and root development | |

| Stress Resistance | Enhanced tolerance to drought conditions |

Material Sciences

In material sciences, this compound is utilized in the development of specialty chemicals and polymers.

Key Applications :

- Polymer Chemistry : It serves as a monomer for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.

| Property | Description |

|---|---|

| Thermal Stability | Enhanced resistance to degradation at high temperatures |

| Mechanical Strength | Improved tensile strength in polymer matrices |

Antimicrobial Activity

A notable study evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results indicated that the compound effectively inhibits bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent .

In Vivo Efficacy

In murine models, administration of this compound resulted in significant reductions in bacterial load during infection, showcasing its therapeutic potential against infectious diseases .

Mecanismo De Acción

The mechanism of action of 6-(Dimethylamino)hexanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

6-Aminohexanoic acid: Similar structure but with an amino group instead of a dimethylamino group.

6-Methylaminohexanoic acid: Contains a methylamino group instead of a dimethylamino group.

6-Ethylaminohexanoic acid: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

6-(Dimethylamino)hexanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it valuable in various applications.

Actividad Biológica

6-(Dimethylamino)hexanoic acid, also known as 2-amino-6-(dimethylamino)hexanoic acid or Ne,Ne-dimethyllysine, is an alpha-amino acid characterized by a dimethylamino group at the sixth carbon of the hexanoic acid chain. This compound has garnered attention due to its potential biological activities, particularly in cellular metabolism and protein synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C8H18N2O2

- Molecular Weight : Approximately 174.24 g/mol

- Chirality : Exists as two enantiomers: (2S) and (2R).

This compound exhibits various biological activities primarily through its interaction with specific enzymes and pathways:

- Cell Signaling : The compound may influence signaling pathways due to its structural resemblance to other biologically active molecules. It can activate G proteins and stimulate adenylate cyclase in pituitary cells, promoting neuropeptide hormone activity and influencing neuron projection development through the RAPGEF2/Rap1/B-Raf/ERK pathway .

- Metabolic Pathways : It serves as a precursor for other biologically active compounds, playing a role in glucose homeostasis and insulin secretion by pancreatic beta cells .

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria .

- Cytotoxicity : In vitro studies have demonstrated that related compounds can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegeneration where it may help modulate calcium levels and support neuronal health .

Case Study 1: Antimicrobial Properties

In a comparative study of various amino acids, this compound showed promise in inhibiting the growth of specific bacterial strains. The study utilized a colorimetric assay to measure the minimum inhibitory concentration (MIC), revealing significant antimicrobial activity against selected Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Research

A research team evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the WST-1 assay. Results indicated that the compound induced apoptosis in sensitive cell lines while exhibiting minimal toxicity towards normal fibroblasts, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminohexanoic Acid | C7H15N1O2 | Basic amino acid; lacks dimethylamino group |

| Ne,Ne-Dimethyllysine | C8H18N2O2 | Contains two methyl groups on nitrogen; similar structure |

| L-Lysine | C6H14N2O2 | Essential amino acid; different side chain structure |

The unique structural features of this compound enhance its biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9(2)7-5-3-4-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCSXNZBAVHUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-09-9 | |

| Record name | 6-(dimethylamino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.